

Technical Guide: Physicochemical Profiling & Applications of Deuterated Carbazolone

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Compound of Interest

Compound Name: 1,2,3,9-Tetrahydro-9-(methyl-
d3)-4H-carbazol-4-one

CAS No.: 1225443-54-8

Cat. No.: B584389

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Focus Molecule: Deuterated 1,2,3,9-Tetrahydro-4H-carbazol-4-one (and derivatives)

Executive Summary

1,2,3,9-Tetrahydro-4H-carbazol-4-one (hereafter "Carbazolone") is the critical pharmacophore and synthetic precursor for the "setron" class of 5-HT₃ receptor antagonists, most notably Ondansetron.

Deuterated forms of Carbazolone (isotopologues) are engineered for two primary applications in drug development:

- **Bioanalytical Internal Standards:** Stable isotope-labeled standards (SIL-IS) for precise LC-MS/MS quantification of carbazole-based metabolites.
- **Metabolic Stability Enhancement:** Exploiting the Kinetic Isotope Effect (KIE) to retard CYP450-mediated oxidation at labile C-H sites, potentially extending half-life () and reducing toxic metabolite formation.

This guide details the physicochemical shifts, synthesis protocols, and analytical signatures of deuterated carbazolone, specifically focusing on the

-isotopologue (3,3-dideutero) and

-isotopologue (1,1,3,3-tetradeutero) variants accessible via keto-enol exchange.

Physicochemical Properties: Protio vs. Deutero

While deuteration adds mass, it induces minimal changes to bulk physical properties (melting point, solubility) but drastically alters vibrational frequencies and bond dissociation energies.

Comparative Data Table

Property	Protio-Carbazolone (H)	Deutero-Carbazolone (D)	Impact of Deuteration
Molecular Formula			Mass increase of Da
Molar Mass	185.22 g/mol	~187.23 () to 193.27 ()	Shift in for MS detection
Melting Point	224–226 °C [1]	223–225 °C (Theoretical)	Negligible (C); D-compounds often pack slightly less efficiently.
LogP (Lipophilicity)	~2.2 [1]	~2.18	Slight decrease (bond is shorter/less polarizable), typically per D.
C-H/D Bond Energy	~98 kcal/mol	~100 kcal/mol	Critical: C-D bond is ~1.2–1.5 kcal/mol stronger due to lower Zero Point Energy (ZPE).
IR Carbonyl Stretch	~1630–1650 cm	Unchanged	Deuteration at -carbon may cause minor blue shift (cm) due to mass coupling.

Solubility	DMSO, MeOH, warm EtOH	DMSO- , MeOH-	Identical solubility profile; isotopic purity requires deuterated solvents to prevent back-exchange.
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The Kinetic Isotope Effect (KIE)

The primary utility of deuterated carbazolone lies in the Primary Deuterium Kinetic Isotope Effect. The cleavage of a C-D bond is the rate-determining step (RDS) in many metabolic oxidations.

- Mechanism: The heavier mass of deuterium lowers the vibrational zero-point energy (ZPE) of the bond.
- Magnitude: Theoretical

can reach 6–7 at room temperature. For carbazolone derivatives, blocking the C3 or aromatic sites can significantly reduce clearance by CYP2D6 or CYP3A4 [2].

Chemical Stability & Reactivity

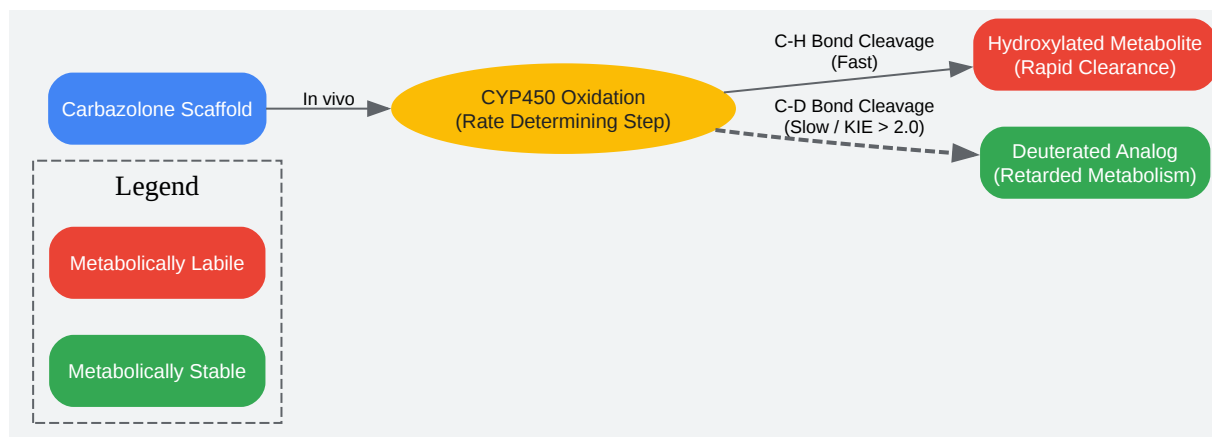
Keto-Enol Tautomerism & Exchangeability

The C3 position (alpha to the carbonyl) is chemically labile. In the presence of a base and a protic solvent, these protons exchange rapidly.

- Risk: If a -carbazolone standard is dissolved in regular water/methanol, it will back-exchange to the protio form, destroying isotopic purity.
- Mitigation: All stock solutions must be prepared in aprotic solvents (DMSO, Acetonitrile) or deuterated protic solvents (MeOD).

Metabolic Pathways

The carbazolone scaffold undergoes hydroxylation at the aromatic ring (positions 6 and 7) and oxidation at the benzylic positions (C1). Deuteration at these sites acts as a "metabolic roadblock."



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Figure 1: Mechanism of metabolic stabilization via deuteration. The C-D bond resists CYP450 cleavage, shunting metabolism or extending half-life.

Synthesis Protocols

Protocol A: H/D Exchange (Synthesis of α -Carbazolone)

This method utilizes the acidity of the

α -protons at the C3 position. It is cost-effective but limited to the exchangeable positions.

Reagents:

- 1,2,3,9-Tetrahydro-4H-carbazol-4-one (Protio precursor)
- Deuterium Oxide (D_2O , 99.9 atom % D)
- Sodium Deuterioxide (NaOD) or Potassium Carbonate (K_2CO_3)

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- Solvent: Dioxane or MeOD

Step-by-Step Workflow:

- Dissolution: Dissolve 1.0 eq of carbazolone in 1,4-dioxane (0.5 M concentration).
- Basification: Add 10 eq of

containing 0.1 eq of NaOD.
- Reflux: Heat the mixture to 90°C for 12–24 hours. The thermodynamic drive favors deuteration due to the vast excess of D solvent.
- Monitoring: Monitor by NMR. The triplet at

ppm (C3-H) should disappear.
- Workup: Cool to RT. Extract with EtOAc. Crucial: Do not wash with water (

)! Wash with

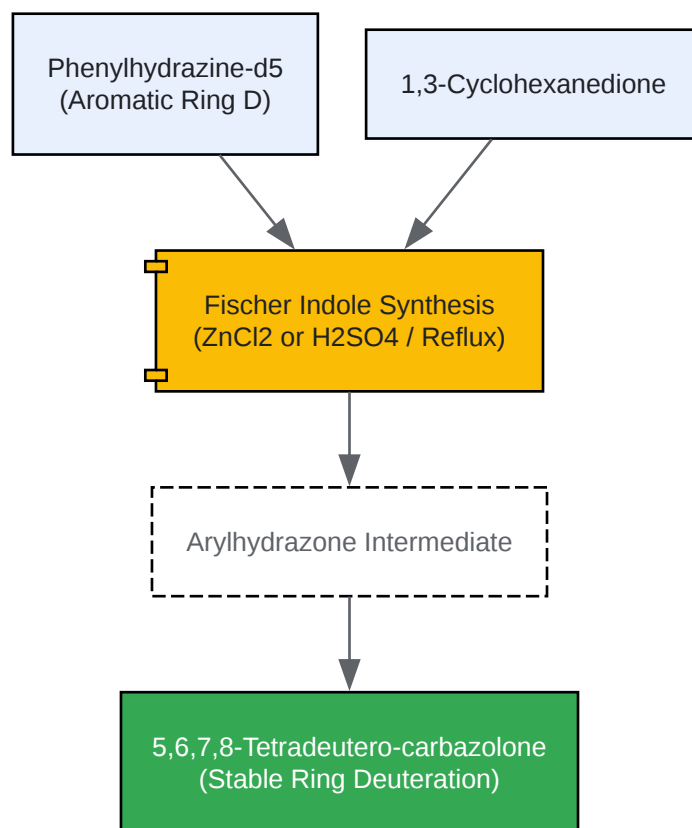
to remove salts.
- Isolation: Dry over

, filter, and concentrate.
- Validation: Verify isotopic enrichment >98% via MS.

Protocol B: De Novo Synthesis (Synthesis of Ring-Deuterated Analogs)

To deuterate the aromatic ring (non-exchangeable), one must start with deuterated phenylhydrazine.

Reaction: Fischer Indole Synthesis



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Figure 2: De Novo synthesis pathway for non-exchangeable deuterated isotopologues.

Analytical Profiling

Mass Spectrometry (LC-MS/MS)

Deuterated carbazolone is primarily used as an Internal Standard (IS).

- Mass Shift:

-analog shows

(vs 186.23 for protio).

- Cross-Talk: Ensure the mass window of the IS does not overlap with the M+2 isotope of the natural analyte. A shift of +3 or +4 Da is preferred to eliminate isotopic contribution overlap.

NMR Spectroscopy

Deuterium (

) has a spin of 1 (quadrupolar), making it "silent" in standard

NMR but causing splitting in

NMR.

- NMR (Protio Solvent):
 - Loss of Signal: The signals corresponding to the deuterated positions disappear.
 - Example: In
-carbazolone, the triplet at ~2.6 ppm vanishes.
- NMR:
 - Coupling: Carbon atoms attached to deuterium appear as triplets (for CD) or quintets (for) due to
coupling (~20-25 Hz).
 - Isotope Shift: The
signal for the C-D carbon shifts upfield by ~0.3–0.5 ppm per deuterium atom.

References

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Sources

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